6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine is a complex organic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry
Preparation Methods
The synthesis of 6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with appropriate ketones or aldehydes, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions typically include the use of catalysts such as copper(I) or palladium(II) and may involve oxidative coupling or tandem reactions . Industrial production methods often employ scalable processes that ensure high yields and purity of the final product.
Chemical Reactions Analysis
6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include transition metal catalysts, oxidizing agents, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
6-Chloro-2-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Morpholine derivatives: Compounds containing the morpholine ring exhibit different reactivity and applications compared to imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C19H20ClN3O3S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
4-[3-(6-chloroimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C19H20ClN3O3S/c1-13-9-23(10-14(2)26-13)27(24,25)17-5-3-4-15(8-17)18-12-22-11-16(20)6-7-19(22)21-18/h3-8,11-14H,9-10H2,1-2H3 |
InChI Key |
DJAGVTKPIZTOFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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